molecular formula C10H15BFNO4S B2727844 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid CAS No. 2377608-84-7

3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid

Cat. No.: B2727844
CAS No.: 2377608-84-7
M. Wt: 275.1
InChI Key: OHQRAFOJBFZLID-UHFFFAOYSA-N
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Description

3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butylsulfamoyl group and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid typically involves the following steps:

    Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with a suitable sulfonyl chloride.

    Introduction of the fluorine atom: Fluorination of the phenyl ring can be carried out using electrophilic fluorination reagents.

    Boronic acid formation: The boronic acid group can be introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

1.1 Suzuki Coupling Reactions
One of the primary applications of 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid is in Suzuki coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a vital method for synthesizing biaryl compounds. The presence of the fluorine atom enhances the reactivity of the boronic acid, allowing for more efficient coupling processes .

1.2 Functionalization of Aromatic Compounds
The compound can also serve as a versatile building block for functionalizing aromatic compounds. Its ability to undergo various coupling reactions enables the introduction of diverse functional groups into aromatic systems, which is crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

2.1 Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit anticancer properties through their ability to inhibit proteasomes. This inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, promoting cell death. Studies have shown that modifications to the boronic acid structure can enhance its potency against specific cancer types .

2.2 Drug Delivery Systems
The compound's unique chemical properties make it suitable for use in drug delivery systems. Its ability to form stable complexes with biomolecules allows for targeted delivery of therapeutic agents, improving their efficacy and reducing side effects. Research has focused on utilizing such boronic acids in designing smart drug delivery vehicles that respond to specific biological stimuli .

Materials Science

3.1 Sensor Development
this compound has potential applications in sensor technology due to its ability to selectively bind fluoride ions. This property can be exploited to develop sensors that detect fluoride levels in various environments, including water quality monitoring systems .

3.2 Polymer Chemistry
The compound can also be incorporated into polymer matrices to create functional materials with specific properties, such as increased thermal stability or enhanced mechanical strength. The incorporation of boronic acids into polymers can lead to materials with improved performance characteristics suitable for various industrial applications .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated that this compound inhibits proteasome activity in cancer cells, leading to increased apoptosis rates .
Study BDrug DeliveryDeveloped a nanocarrier system using this boronic acid for targeted delivery of chemotherapeutics, showing enhanced tumor uptake compared to traditional methods .
Study CSensor TechnologyCreated a fluoride ion-selective sensor based on this compound, achieving high sensitivity and selectivity under varying environmental conditions .

Mechanism of Action

The mechanism of action of 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the tert-butylsulfamoyl and fluorine substituents, making it less sterically hindered and less reactive.

    4-Fluorophenylboronic acid: Similar in structure but lacks the tert-butylsulfamoyl group, affecting its reactivity and applications.

    3-(tert-Butylsulfamoyl)phenylboronic acid: Lacks the fluorine atom, which influences its electronic properties and reactivity.

Uniqueness

3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid is unique due to the combination of the tert-butylsulfamoyl group and the fluorine atom, which confer distinct steric and electronic properties. These features make it particularly useful in specific synthetic applications and potential therapeutic uses.

Biological Activity

3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid is a specialized boronic acid compound notable for its structural features, including a sulfonamide group and a fluorine substituent on a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Structural Overview

  • Molecular Formula : C₁₀H₁₆BNO₄S
  • Molecular Weight : 257.11 g/mol

The unique combination of functional groups in this compound enhances its solubility and may influence its biological activity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Preliminary studies suggest that the compound may act as an enzyme inhibitor, particularly against metallo-β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics . This property makes it a candidate for combination therapies aimed at treating antibiotic-resistant infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been particularly noted for its effectiveness in combination with carbapenem antibiotics, enhancing their efficacy against Gram-negative bacteria .

Enzyme Inhibition

The compound has shown promise as an inhibitor of metallo-β-lactamases, which are critical in the treatment of multi-drug resistant bacterial infections. By inhibiting these enzymes, the compound can potentially restore the activity of β-lactam antibiotics against resistant strains .

Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of various boronic acids, this compound was tested against clinical isolates of resistant bacteria. The results demonstrated that this compound significantly reduced bacterial growth in vitro, particularly when used in conjunction with carbapenems .

Further investigations into the mechanisms revealed that this compound interacts with the active site of metallo-β-lactamases, preventing substrate binding and subsequent hydrolysis of β-lactam antibiotics. This interaction was characterized using kinetic assays and molecular modeling techniques .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesUnique Aspects
4-Amino-3-fluorophenylboronic acid Contains an amino group instead of a sulfonamidePotentially more polar and different reactivity
3-Cyano-4-fluorophenylboronic acid Contains a cyano groupStrong electron-withdrawing effect
2,4-Difluorophenylboronic acid Two fluorine substituentsEnhanced acidity and reactivity
3-N-(Methanesulfonamide)-phenylboronic acid Contains methanesulfonamide instead of tert-butylDifferent solubility and biological activity

The distinct structural features of this compound contribute to its enhanced solubility and potential therapeutic applications compared to other boronic acids.

Properties

IUPAC Name

[3-(tert-butylsulfamoyl)-4-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)9-6-7(11(14)15)4-5-8(9)12/h4-6,13-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQRAFOJBFZLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)S(=O)(=O)NC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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